molecular formula C6H8O3 B13769738 4-ethoxy-2(5H)-furanone

4-ethoxy-2(5H)-furanone

Katalognummer: B13769738
Molekulargewicht: 128.13 g/mol
InChI-Schlüssel: WRXKKVYMUWQSDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-2(5H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring with an ethoxy group attached to the fourth carbon and a ketone group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2(5H)-furanone typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde under acidic conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration, to yield the desired furanone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxy-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-2(5H)-furanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-ethoxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    4-Hydroxy-2(5H)-furanone: Similar structure but with a hydroxyl group instead of an ethoxy group.

    2,5-Dimethylfuran: A furan derivative with methyl groups at the second and fifth positions.

    Furfural: An aldehyde derivative of furan.

Uniqueness: 4-Ethoxy-2(5H)-furanone is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ethoxy group and ketone functionality make it a versatile compound for various synthetic and research purposes.

Eigenschaften

Molekularformel

C6H8O3

Molekulargewicht

128.13 g/mol

IUPAC-Name

3-ethoxy-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-2-8-5-3-6(7)9-4-5/h3H,2,4H2,1H3

InChI-Schlüssel

WRXKKVYMUWQSDZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=O)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.